molecular formula C16H13BrO5S B2998321 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone CAS No. 477334-46-6

1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone

Cat. No.: B2998321
CAS No.: 477334-46-6
M. Wt: 397.24
InChI Key: MKFCXSZXJBWFDG-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone is a ketone derivative featuring a benzodioxol moiety and a 4-bromophenylsulfonyl group. The benzodioxol ring (1,3-benzodioxol-5-yl) is a fused bicyclic structure known for its electron-rich aromatic system, while the 4-bromophenylsulfonyl substituent introduces strong electron-withdrawing properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO5S/c17-12-2-4-13(5-3-12)23(19,20)8-7-14(18)11-1-6-15-16(9-11)22-10-21-15/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFCXSZXJBWFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Propanone Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and sulfonyl groups could play key roles in these interactions, affecting the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxol and Aryl Substituents

Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) share structural similarities with the target compound. Key examples include:

(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Structure : Features a benzodioxol group and a 4-chlorophenyl substituent.
  • Properties : Enhanced π-conjugation due to the planar chalcone backbone, leading to applications in optoelectronics .

(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one Structure: Bromine substitution at the meta position of the phenyl ring. Research Findings: Exhibits antimicrobial activity and crystallizes in a monoclinic system (space group P2₁/c) .

Propanone Derivatives with Sulfonyl or Sulfonyl-Like Groups

1-(1,3-Benzodioxol-5-yl)-3-(2,4-bimethoxyphenyl)-1-propanone Structure: Contains a dihydrochalcone framework with methoxy groups. Biological Activity: Isolated from Tacca chantrieri, this compound showed moderate cytotoxicity in preliminary assays .

1-(4-Benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone Structure: Oxadiazole ring replaces the sulfonyl group. Applications: Demonstrated anti-inflammatory and analgesic properties in rodent models .

Comparative Analysis: Structural and Functional Differences

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological/Physical Properties Reference
Target Compound C₁₆H₁₃BrO₅S 4-Bromophenylsulfonyl Electron-withdrawing, potential enzyme inhibition
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one C₁₆H₁₁BrO₃ 3-Bromophenyl Antimicrobial, π-conjugated chalcone
Methylone C₁₁H₁₃NO₃ Methylamino Psychoactive, SNDRI activity
1-(1,3-Benzodioxol-5-yl)-3-(2,4-bimethoxyphenyl)-1-propanone C₁₇H₁₆O₅ 2,4-Dimethoxyphenyl Cytotoxic, natural product
1-(4-Benzylphenyl)-3-(5-substituted-oxadiazol-2-yl)-1-propanone C₁₈H₁₆N₂O₂ Oxadiazole Anti-inflammatory, analgesic

Key Observations :

  • Biological Activity: Chalcone derivatives (e.g., antimicrobial) and cathinones (e.g., psychoactive) exhibit divergent activities due to substituent-driven interactions with cellular receptors .
  • Synthetic Flexibility : The benzodioxol moiety is a common scaffold for derivatization, enabling diverse applications in drug discovery and materials science .

Crystallographic and Spectroscopic Insights

  • Chalcone Derivatives : Single-crystal X-ray studies of (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one confirmed a planar geometry with intermolecular C–H···O hydrogen bonding, stabilizing the crystal lattice .
  • Target Compound: While crystallographic data for the target compound are unavailable, analogs like 1-(1,3-benzodioxol-5-yl)-3-(2,4-bimethoxyphenyl)-1-propanone crystallize in the orthorhombic system (Pbca space group) .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone (CAS Number: 477334-46-6) is a synthetic organic compound notable for its complex structure, which includes a benzodioxole ring and a sulfonyl group attached to a bromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The molecular formula of the compound is C16H13BrO5SC_{16}H_{13}BrO_{5}S. Its structural components include:

  • Benzodioxole Ring : Known for various biological activities.
  • Sulfonyl Group : Often involved in biological interactions.
  • Bromophenyl Group : May enhance the compound's reactivity and biological efficacy.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound has not been extensively documented in literature; however, insights can be drawn from related compounds.

Antitumor Activity

Studies on related benzodioxole derivatives suggest that they may possess significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring the benzodioxole structure have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly breast cancer cell lines such as MCF-7 and MDA-MB-231 .

The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets such as enzymes or receptors. The sulfonyl and benzodioxole groups may facilitate binding to these targets, modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of inflammatory pathways .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructureNotable Activity
1-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)ethanoneLacks sulfonyl groupModerate cytotoxicity
1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)sulfonyl-1-propanoneChlorine instead of bromineEnhanced anti-inflammatory properties
1-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)sulfonyl-1-propanoneMethyl group instead of bromineIncreased solubility

Q & A

What are the optimal synthetic routes for preparing 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone, and how can reaction conditions be optimized to improve yield?

Level : Basic
Methodological Answer :
The compound can be synthesized via aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanone and a sulfonyl-containing aldehyde, followed by bromination. Key steps include:

  • Base-catalyzed condensation : Use NaOH or KOH in ethanol under reflux (70–80°C) to form the chalcone intermediate .
  • Sulfonylation : React the intermediate with 4-bromophenylsulfonyl chloride in dry dichloromethane, using triethylamine as a base, at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product. Optimization involves controlling stoichiometry (1:1.2 molar ratio of ketone to sulfonyl chloride) and reaction time (4–6 hours for sulfonylation). Typical yields range from 34–53%, with lower yields attributed to steric hindrance from the benzodioxol and bromophenyl groups .

How can spectroscopic techniques (IR, NMR) be systematically employed to confirm the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • IR Spectroscopy : Confirm the presence of C=O (stretching at ~1680–1700 cm⁻¹) and S=O (asymmetric/symmetric stretches at ~1360 and 1150 cm⁻¹) groups. The benzodioxol group shows C-O-C asymmetric stretching at ~1240 cm⁻¹ .
  • ¹H-NMR : Key signals include:
    • Benzodioxol methylene protons as a singlet at δ 5.9–6.1 ppm.
    • Aromatic protons from the 4-bromophenyl group as a doublet (δ 7.6–7.8 ppm, J = 8.5 Hz).
    • Ketone-adjacent CH₂ protons as a triplet (δ 3.2–3.5 ppm) due to coupling with the sulfonyl group .
  • ¹³C-NMR : The carbonyl carbon appears at δ 195–200 ppm, while sulfonyl-linked carbons resonate at δ 55–60 ppm. Aromatic carbons from benzodioxol and bromophenyl moieties are observed at δ 100–150 ppm .

What crystallographic challenges arise during structural elucidation of this compound, and how can software like SHELX address them?

Level : Advanced
Methodological Answer :

  • Challenges :
    • Twinned crystals : Common due to the compound’s planar aromatic groups, complicating intensity data analysis .
    • Disorder in the sulfonyl group : Dynamic rotation of the sulfonyl moiety may lead to partial occupancy issues .
  • Solutions :
    • SHELXL refinement : Use the TWIN and BASF commands to model twinning. For example, a BASF value >0.5 indicates significant twinning .
    • ORTEP-3 visualization : Validate molecular geometry by overlaying thermal ellipsoids, ensuring bond lengths (e.g., C=O at ~1.21 Å, S=O at ~1.43 Å) match expected values .
    • Flack parameter analysis : Apply the x parameter in SHELXL to resolve enantiomorph-polarity ambiguities, particularly for non-centrosymmetric structures .

How can researchers assess the pharmacological activity of this compound, particularly its interaction with serotonin receptors?

Level : Advanced
Methodological Answer :

  • Receptor Binding Assays :
    • Radioligand displacement : Use [³H]GR113808 (5-HT₄ antagonist) in transfected HEK-293 cells. Calculate IC₅₀ values via nonlinear regression, with Ki determination using the Cheng-Prusoff equation .
    • Functional Activity : Measure cAMP accumulation (ELISA) in cells expressing 5-HT₄ receptors. The sulfonyl group’s electron-withdrawing effects may enhance agonist efficacy, as seen in analogs like RS67506 .
  • Data Interpretation :
    • Contradictions between binding affinity (e.g., pKi = 8.7) and functional EC₅₀ values may arise from allosteric modulation. Use Schild analysis to differentiate competitive vs. non-competitive mechanisms .

How should researchers resolve contradictions between spectral data and crystallographic results during structural validation?

Level : Advanced
Methodological Answer :

  • Scenario : NMR indicates a planar conformation, while X-ray data suggest torsional strain in the propanone chain.
  • Resolution Steps :
    • DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental bond angles. Deviations >5° suggest crystal packing effects .
    • Variable-Temperature NMR : Detect dynamic processes (e.g., sulfonyl rotation) causing averaged signals. Cooling to −40°C may resolve splitting .
    • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing crystal structure. Mismatches with solution data often stem from solid-state H-bonding .

What advanced cyclization reactions can be employed to derivatize this compound for structure-activity relationship (SAR) studies?

Level : Advanced
Methodological Answer :

  • Michael Addition : React the propanone with ethyl acetoacetate under basic conditions (K₂CO₃, ethanol) to form cyclohexenone derivatives (e.g., ethyl 4-(1,3-benzodioxol-5-yl)-6-aryl-2-oxocyclohex-3-ene-1-carboxylate). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Thiophene Ring Formation : Use Lawesson’s reagent (2.5 equiv) in toluene under reflux to convert the ketone to a thioketone, followed by cyclization with hydrazine for pyrazole derivatives .

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